Urushiol II

Description

Structure

3D Structure

Properties

IUPAC Name |

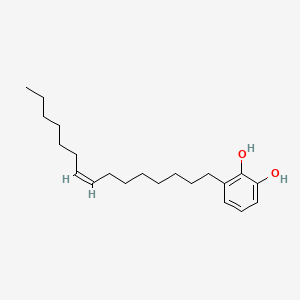

3-[(Z)-pentadec-8-enyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOCLAPCXDOJRL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347754 | |

| Record name | Urushiol II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35237-02-6, 2764-91-2 | |

| Record name | Urushiol II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urushiol II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35237-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2764-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URUSHIOL II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZV92GML86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Cascade of Urushiol-Induced Contact Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Urushiol-induced contact dermatitis, colloquially known as poison ivy dermatitis, represents a significant medical and economic burden, accounting for an estimated 10% of all lost-time injuries in the U.S. Forest Service and affecting up to 50 million Americans annually.[1] This condition is a classical example of a delayed-type, or Type IV, hypersensitivity reaction, initiated by the lipophilic allergen urushiol.[1][2][3] Urushiol is found in plants of the Toxicodendron genus, including poison ivy, poison oak, and poison sumac.[1] This technical guide provides an in-depth exploration of the complex molecular and cellular mechanisms underpinning this common allergic reaction, with a focus on key signaling pathways, experimental findings, and potential targets for therapeutic intervention.

The Initiating Event: From Hapten to Antigen

Urushiol itself is a pro-hapten, a small molecule that is not immunogenic on its own.[4][5][6] Upon penetrating the stratum corneum, this fat-soluble molecule undergoes oxidation within the skin to form a reactive quinone.[1][3][7] This electrophilic quinone then covalently binds to endogenous skin proteins, a process known as haptenation.[5][6][8] This modification alters the conformation of self-proteins, creating neoantigens that are recognized as foreign by the immune system.[9][10]

The allergenicity of different urushiol congeners is influenced by the degree of unsaturation in their alkyl side chains; a higher number of unsaturations correlates with a stronger allergenic potential.[4][11]

Cellular Orchestration of the Allergic Response

The immune response to urushiol-protein adducts is a well-orchestrated cascade involving both the innate and adaptive immune systems.

Antigen Presentation and T-Cell Priming

The initial recognition of urushiol-haptenated proteins is carried out by antigen-presenting cells (APCs) in the epidermis, primarily Langerhans cells.[1][7][12] These cells internalize the neoantigens and migrate to regional lymph nodes.[1][7] Within the lymph nodes, the processed antigens are presented to naive T-lymphocytes.[7]

Urushiol-derived antigens can be processed through both the endogenous (MHC class I) and exogenous (MHC class II) pathways.[2][13] This leads to the activation and clonal expansion of both CD8+ and CD4+ T-cells.[2][14]

The Effector Phase: T-Cell Mediated Inflammation

Upon subsequent exposure to urushiol, sensitized memory T-cells are recruited back to the skin, where they orchestrate an inflammatory response.[1][7]

-

CD8+ T-cells are considered the primary effectors of the dermatitis, mediating cytotoxic damage to keratinocytes that display urushiol-peptide complexes on their MHC class I molecules.[4][14][15]

-

CD4+ T-cells play a regulatory role, with evidence suggesting the existence of both helper and suppressor subpopulations that modulate the activity of CD8+ T-cells.[4][14][15] Some studies indicate that CD4+ T-cells producing IL-17 and IL-22 are involved in the inflammatory process.[12]

The overall immune response in a mouse model of urushiol-induced dermatitis has been characterized as having a Th2-bias, with elevated levels of Th2-associated cytokines.[16][17] However, Th1 and Th17-related genes are also activated, indicating a complex interplay of different T-helper subsets.[16][18][19]

Key Signaling Pathways and Molecular Mediators

The clinical manifestations of urushiol-induced contact dermatitis, including erythema, edema, vesiculation, and intense pruritus, are driven by a complex network of cytokines, chemokines, and other inflammatory mediators.

The Cytokine Milieu

A number of key cytokines have been identified as being significantly upregulated in response to urushiol exposure:

-

Thymic Stromal Lymphopoietin (TSLP): This T-cell regulator and itch mediator is elevated in urushiol-challenged skin.[16][17] TSLP can directly activate sensory neurons to induce itch.[16]

-

Interleukin-33 (IL-33): This alarmin cytokine is released by keratinocytes upon injury and plays a crucial role in mediating itch responses by binding to its receptor, ST2, on peripheral sensory neurons.[16][19][20][21]

-

Th17-derived Cytokines (IL-17 and IL-22): These cytokines are implicated in the inflammatory cascade, with studies showing their induction in urushiol-challenged skin.[12][18][22]

-

Interferon-gamma (IFN-γ): Secreted by CD8+ T-cells, IFN-γ contributes to the inflammatory response.[4]

Mediators of Pruritus

A significant and debilitating symptom of this condition is intense itching, which is largely histamine-independent.[16] Several non-histaminergic itch mediators are upregulated:

-

Serotonin (5-HT): Levels of this neurotransmitter are increased in the skin following urushiol challenge.[16][17]

-

Endothelin-1 (ET-1): This potent vasoconstrictor also functions as a pruritogen and is elevated in the affected skin.[16][17]

The signaling pathways of these mediators represent promising targets for the development of novel anti-pruritic therapies.[16][17][20]

Mitochondrial Dysfunction: An Early Event

Recent research has pointed to mitochondrial dysfunction as an early event in the initiation of the allergic response. Urushiols have been shown to inhibit the mitochondrial electron transport chain at the level of complex III, leading to the generation of reactive oxygen species (ROS).[4] This mitochondrial stress can act as a danger signal, contributing to the activation of innate immunity.[4]

Visualizing the Molecular Mechanisms

To better understand the complex interactions involved in urushiol-induced contact dermatitis, the following diagrams illustrate key pathways and experimental workflows.

References

- 1. Urushiol-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 2. Toxicodendron Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Urushiol-Induced Contact Dermatitis – FindZebra [findzebra.com]

- 4. Allergens of the urushiol family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urushiol - Wikipedia [en.wikipedia.org]

- 8. Haptenation: chemical reactivity and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urushiol-induced_contact_dermatitis [bionity.com]

- 10. Horticulture/Urushiol-induced contact dermatitis - Wikibooks, open books for an open world [en.wikibooks.org]

- 11. The use of human T-lymphocyte clones to study T-cell function in allergic contact dermatitis to urushiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. CD8+ T cells are the effectors of the contact dermatitis induced by urushiol in mice and are regulated by CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Mechanisms of Itch in Poison Ivy-Induced Allergic Contact Dermatitis - Boyi Liu [grantome.com]

- 22. news.harvard.edu [news.harvard.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Biological Activity of Urushiol II

This compound, a catechol derivative found in plants of the Anacardiaceae family, such as poison ivy and the lacquer tree (Toxicodendron vernicifluum), is well-known for inducing contact dermatitis.[1] However, beyond its allergenic properties, this compound and its analogs exhibit a range of biological activities that are of growing interest in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its cytotoxic and antibacterial effects, with detailed experimental protocols and an exploration of its mechanisms of action.

Data Presentation: Quantitative Analysis of Biological Activity

The in vitro efficacy of this compound and its related compounds has been quantified in various studies. The data presented below summarizes the cytotoxic effects on cancer cell lines and antibacterial activity against Helicobacter pylori.

Table 1: Cytotoxicity of this compound and Analogs on Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| Urushiol | MKN-45 (Gastric Cancer, p53 wild-type) | MTT | 48 h | ~15 µg/mL | [1][2] |

| Urushiol | MKN-28 (Gastric Cancer, p53 mutant) | MTT | 48 h | ~20 µg/mL | [1][2] |

| Urushiol V | SW480 (Colon Cancer) | MTT | 24 h | 33.1 µM | [1] |

| Urushiol V | SW480 (Colon Cancer) | MTT | 48 h | 14.7 µM | [1] |

| Urushiol V | SW480 (Colon Cancer) | MTT | 72 h | 10.2 µM | [1] |

Table 2: Antibacterial Activity of Urushiol Extract

| Organism | Strain(s) | Assay Method | pH Range for Survival | MIC Range | Reference |

| Helicobacter pylori | NCTC11637, 69, 219 | Agar Dilution | 6.0 - 9.0 | 0.064 - 0.256 mg/mL | [3] |

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on the induction of apoptosis in cancer cells and disruption of mitochondrial function.

Induction of Apoptosis in Gastric Cancer Cells

Urushiol has been shown to induce apoptosis in human gastric cancer cells, with the pathway being dependent on the p53 status of the cells.[2]

-

p53-Dependent Pathway (MKN-45 cells) : In p53 wild-type cells, urushiol treatment leads to classic hallmarks of apoptosis, including DNA fragmentation, poly (ADP-ribose) polymerase (PARP) cleavage, and the formation of apoptotic bodies.[2] This suggests the activation of the extrinsic apoptosis pathway.

-

p553-Independent Pathway (MKN-28 cells) : In p53 mutant cells, urushiol does not induce apoptosis but instead causes cytostatic cell growth inhibition. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/CIP1 and p27KIP1, and the subsequent downregulation of CDK2 and CDK4 proteins, leading to G1 cell cycle arrest.[2]

Caption: p53-Dependent Apoptotic Pathway of this compound.

Caption: p53-Independent Cell Cycle Arrest by this compound.

Mitochondrial Dysfunction

This compound is known to interfere with cellular respiration by targeting the mitochondrial electron transport chain. Specifically, it inhibits the electron flow at the level of Complex III (cytochrome bc1 complex), between cytochromes b and c1.[1][4] This disruption leads to mitochondrial dysfunction, which can contribute to the induction of apoptosis.

Caption: Inhibition of Mitochondrial Complex III by this compound.

Antibacterial Mechanism

Against H. pylori, urushiol demonstrates rapid bactericidal activity. Electron microscopy reveals that within 10 minutes of exposure, urushiol causes significant morphological changes to the bacteria, including separation of the cell membrane, vacuolization, and eventual lysis.[3] This suggests that the primary antibacterial mechanism is the disruption of bacterial cell membrane integrity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key in vitro assays used to evaluate the biological activity of this compound.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 3, 6, 12, 24 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[2]

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT Cell Viability Assay.

DNA Fragmentation Assay

This assay is a hallmark for detecting apoptosis.

Principle: During apoptosis, endonucleases are activated and cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

Protocol:

-

Cell Treatment: Culture cells (e.g., MKN-45) to 70-80% confluency and treat with this compound at various concentrations for the desired time.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer (containing detergents and proteinase K) to release the cellular contents.

-

DNA Extraction: Extract the genomic DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

-

RNA Removal: Treat the DNA sample with RNase A to remove any contaminating RNA.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern indicates apoptosis.[2]

Agar Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Protocol:

-

Media Preparation: Prepare a series of molten agar plates (e.g., Brucella agar supplemented with fetal bovine serum for H. pylori).

-

Urushiol Addition: Add appropriate volumes of a stock solution of urushiol extract to each plate to achieve the desired final concentrations (e.g., 0.032 to 1.024 mg/mL).[3] Also, prepare a control plate without urushiol.

-

Inoculum Preparation: Prepare a standardized suspension of H. pylori (e.g., McFarland standard 1.0).

-

Inoculation: Spot a small, standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates under microaerophilic conditions at 37°C for 3 days.[3]

-

Result Interpretation: Observe the plates for bacterial growth. The MIC is recorded as the lowest concentration of urushiol that shows no visible growth.[3]

References

- 1. This compound | 35237-02-6 | Benchchem [benchchem.com]

- 2. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Antibacterial and Morphological Effects of the Urushiol Component of the Sap of the Korean lacquer tree (Rhus vernicifera Stokes) on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allergens of the urushiol family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Urushiol II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II, a member of the urushiol family of alkylcatechols, is a prominent bioactive compound found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and the lacquer tree (Toxicodendron vernicifluum). Historically known for inducing contact dermatitis, recent research has unveiled its potential in medicinal chemistry, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and purification, and an examination of its biological activity, with a focus on its pro-apoptotic effects in cancer cells.

Physicochemical Properties of this compound

This compound is chemically identified as 3-[(Z)-pentadec-8-enyl]benzene-1,2-diol.[1] Its distinct molecular structure, featuring a catechol ring and a long unsaturated alkyl chain, dictates its physical and chemical behavior.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₄O₂ | [1] |

| Molecular Weight | 318.5 g/mol | [1][2] |

| CAS Number | 35237-02-6 | [2][3] |

| Appearance | Pale yellow liquid | [4] |

| Boiling Point | 200 °C (392 °F) | [5] |

| Density | ~0.968 g/mL | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [5] |

| Diethyl ether | Soluble | [5] |

| Acetone | Soluble | [5] |

| Benzene | Soluble | [5] |

| Carbon tetrachloride | Soluble | [5] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| FTIR (cm⁻¹) | ~3433 (O-H stretch), ~2930 (C-H stretch, alkyl), ~1618, 1580, 1460 (aromatic C-C stretch) | [6] |

| UV-Vis (λmax) | Not explicitly reported for this compound. Catechols generally exhibit absorption in the UV region. | |

| ¹H NMR (CDCl₃, ppm) | Not explicitly reported for this compound. | |

| ¹³C NMR (CDCl₃, ppm) | Not explicitly reported for this compound. |

Note: Specific spectral data for pure this compound is limited in publicly available literature. The FTIR data is based on general urushiol films.

Experimental Protocols

Extraction of Urushiol from Toxicodendron Plant Material

This protocol outlines a general method for the solvent extraction of urushiol from fresh plant materials.[7][8][9]

Materials:

-

Fresh leaves and stems of Toxicodendron species (e.g., poison ivy)

-

Methylene chloride (or ethanol/hexanes)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper and funnel

-

Grinder or blender

Procedure:

-

Preparation of Plant Material: Freshly collected plant material is washed and thoroughly dried. The material is then ground into a coarse powder.

-

Solvent Extraction: The ground plant material is macerated in methylene chloride (a common solvent for extraction) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[7]

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Drying: The crude extract is dried over anhydrous sodium sulfate to remove any residual water.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purification of this compound from a crude extract.

Instrumentation and Conditions:

-

HPLC System: A standard preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol in water is often effective.

-

Detection: UV detection at a wavelength determined by preliminary analysis of the crude extract (typically around 280 nm for catechols).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min for analytical scale, and higher for preparative scale.

Procedure:

-

Sample Preparation: The crude urushiol extract is dissolved in a minimal amount of the initial mobile phase solvent (e.g., methanol-water mixture).

-

Injection: The prepared sample is injected onto the HPLC column.

-

Elution: A linear gradient is applied, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent (methanol) to elute compounds with increasing hydrophobicity.

-

Fraction Collection: Fractions are collected based on the retention time of the peaks observed on the chromatogram. The fraction corresponding to this compound is collected for further analysis and characterization.

-

Solvent Evaporation: The solvent from the collected fraction is removed using a rotary evaporator to yield purified this compound.

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in human gastric cancer cells through a p53-dependent pathway.[10] This mechanism involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

This compound-Induced p53-Dependent Apoptosis

Caption: this compound induced p53-dependent apoptosis pathway.

The proposed signaling cascade initiated by this compound is as follows:

-

p53 Activation: this compound treatment leads to the upregulation of the p53 tumor suppressor protein.[10]

-

Bax Upregulation: Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax.[10]

-

Mitochondrial Outer Membrane Permeabilization: Increased levels of Bax are believed to promote the release of cytochrome c from the mitochondria.

-

Caspase-3 Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase.[10]

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death or apoptosis.[10]

Conclusion

This technical guide consolidates the available physicochemical data for this compound, provides detailed methodologies for its extraction and purification, and elucidates its mechanism of inducing apoptosis in cancer cells. While this compound presents an interesting profile for drug development, further research is required to fully characterize its spectral properties and to establish quantitative solubility data. The provided experimental protocols and the outlined signaling pathway serve as a valuable resource for researchers and scientists working on the therapeutic applications of this natural compound.

References

- 1. This compound | C21H34O2 | CID 12444627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35237-02-6 | Benchchem [benchchem.com]

- 3. This compound | 35237-02-6 | KBA23702 | Biosynth [biosynth.com]

- 4. Urushiol | C105H162O10 | CID 44144477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urushiol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. US20150284308A1 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 8. US9580373B2 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Urushiol II mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Urushiol II in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound and its analogs exert their anti-cancer effects. The information presented is based on preclinical in vitro studies and is intended to inform further research and development in oncology.

Cytotoxic and Anti-proliferative Activity

Urushiol congeners have demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. The efficacy is dose-dependent and varies based on the cell line and the specific urushiol analog.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

| Cancer Type | Cell Line | Urushiol Analog | Treatment Duration | IC50 Value | Reference |

| Gastric Cancer | MKN-45 (p53 wild-type) | Urushiol | 48 hours | ~15 µg/mL | [1][2][3] |

| Gastric Cancer | MKN-28 (p53 mutant) | Urushiol | 48 hours | ~20 µg/mL | [1][2][3] |

| Colon Cancer | SW480 | Urushiol V | 24 hours | 33.1 µM | [4][5] |

| Colon Cancer | SW480 | Urushiol V | 48 hours | 14.7 µM | [4][5] |

| Colon Cancer | SW480 | Urushiol V | 72 hours | 10.2 µM | [4][5] |

| Ovarian Cancer | PA-1 | Urushiol | Not Specified | 10⁻⁶ M | [6] |

| Ovarian Cancer | 2774 | Urushiol | Not Specified | 10⁻⁶ M | [6] |

Core Mechanisms of Action

Urushiols employ distinct mechanisms to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest. The specific pathway activated appears to be dependent on the cancer cell type and its genetic background, particularly the status of the p53 tumor suppressor protein.

Induction of Apoptosis

In several cancer cell lines, urushiols are potent inducers of apoptosis.

-

p53-Dependent Apoptosis in Gastric Cancer: In MKN-45 gastric cancer cells, which have wild-type p53, urushiol treatment leads to the upregulation of p53.[4] This initiates an apoptotic cascade characterized by an increased Bax/Bcl-2 ratio, DNA fragmentation, and the formation of apoptotic bodies.[1][4] The mechanism is suggested to involve the extrinsic apoptosis pathway.[1][3]

-

Apoptosis in Ovarian Cancer: Urushiol has been shown to trigger apoptosis in PA-1 and 2774 ovarian cancer cells, as evidenced by DNA fragmentation and the formation of fragmented nuclei.[6]

-

Mitochondrial Dysfunction: Urushiols can inhibit the electron flow through the mitochondrial respiratory chain, specifically at complex III.[4][7] This disruption can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, contributing to cell death.

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

Cell Cycle Arrest

Urushiols can also halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

G1 Phase Arrest in Gastric Cancer: In MKN-28 gastric cancer cells, which have a mutant p53, urushiol does not induce apoptosis but instead causes cell cycle arrest at the G1 phase.[1] This is achieved in a p53-independent manner by upregulating the cyclin-dependent kinase (CDK) inhibitors p21WAF1/CIP1 and p27KIP1.[1][2] Consequently, the levels of cyclin D1, CDK2, and CDK4, which are necessary for the G1 to S phase transition, are decreased.[1]

-

S Phase Arrest in Colon Cancer: In SW480 colon cancer cells, Urushiol V induces S phase arrest.[4][5] This is associated with the downregulation of cyclin E1.[5]

Caption: G1 Cell Cycle Arrest Pathway in p53-Mutant Cancer Cells.

Modulation of Key Signaling Pathways

Urushiols influence critical signaling pathways that are often dysregulated in cancer.

-

AMPK/mTOR/FoxM1 Pathway in Colon Cancer: Urushiol V has been found to inhibit the proliferation of SW480 colon cancer cells by downregulating the transcription factor FoxM1.[5] This effect is mediated through the activation of AMPK and subsequent inhibition of mTOR, a downstream target of AMPK.[5] The downregulation of FoxM1 leads to a decrease in its target genes, which are involved in cell proliferation and survival, such as c-Myc, cyclin D1, cyclin B1, and survivin.[5]

Caption: Urushiol V-Mediated Inhibition of the AMPK/mTOR/FoxM1 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on urushiol's anti-cancer effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of urushiol on the viability and proliferation of cancer cells and to calculate the IC50 value.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., MKN-45, MKN-28, SW480) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of urushiol (e.g., 3, 6, 12, 24 µg/ml) for a defined period (e.g., 24, 48, or 72 hours).[1][5] A vehicle control is included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

-

Apoptosis Detection

-

Objective: To determine if cell death induced by urushiol occurs via apoptosis.

-

Methods:

-

DNA Fragmentation Assay:

-

Treated and untreated cells are harvested.

-

Genomic DNA is extracted.

-

The DNA is run on an agarose gel.

-

Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments.[1]

-

-

Nuclear Staining (PI or DAPI):

-

Cells are grown on coverslips and treated with urushiol at its IC50 concentration for 48 hours.[1]

-

Cells are fixed (e.g., with 70% ethanol).[1]

-

The cells are stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) or DAPI.[1][6]

-

Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells exhibit nuclear condensation and fragmentation.[1][6]

-

-

Cell Cycle Analysis

-

Objective: To determine the effect of urushiol on cell cycle distribution.

-

Protocol:

-

Treatment: Cells are treated with urushiol at various concentrations (e.g., 10 or 30 µM) for a set time (e.g., 24 hours).[5]

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA fluorochrome (e.g., Propidium Iodide) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.[5]

-

Western Blot Analysis

-

Objective: To analyze the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

-

Protocol:

-

Protein Extraction: Cells are treated with urushiol, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bcl-2, Bax, p21, CDK4, FoxM1, p-AMPK).[5]

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Analysis: Band intensities are quantified and normalized to a loading control like β-actin.

-

Caption: Standardized Workflow for Western Blot Analysis.

References

- 1. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 35237-02-6 | Benchchem [benchchem.com]

- 5. Urushiol V Suppresses Cell Proliferation and Enhances Antitumor Activity of 5-FU in Human Colon Cancer Cells by Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 7. Allergens of the urushiol family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Urushiol II: A Comprehensive Technical Guide to its Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urushiol II, a catechol derivative with a C15-C17 aliphatic side chain, is a prominent member of the urushiol family of organic compounds found in plants of the Toxicodendron genus, such as poison ivy and poison oak.[1] While notorious for inducing contact dermatitis, recent research has unveiled its potential as a modulator of key biological pathways, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer properties. It summarizes quantitative data, details experimental protocols for assessing its biological activity, and visualizes the intricate signaling pathways it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its analogs.

Introduction

Urushiols are a class of phenolic lipids characterized by a catechol ring substituted with a long alkyl or alkenyl chain.[2] this compound specifically refers to congeners with a single double bond in their C15-C17 side chain.[1] The unique chemical structure of this compound, featuring a hydrophilic catechol head and a long hydrophobic aliphatic tail, underpins its diverse biological activities.[1] Historically, the primary focus of urushiol research has been its role as a potent allergen.[1] The mechanism involves its function as a pro-electrophile; upon skin contact, it is oxidized to a reactive ortho-quinone, which then forms neoantigens by binding to skin proteins, triggering a T-cell-mediated immune response.[1][2]

Beyond its allergenic properties, emerging evidence highlights the potential of this compound and its derivatives as anticancer agents. Studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical cellular enzymes.[1][3] This guide will delve into the specifics of these anticancer activities, providing a detailed examination of the structure-activity relationships that govern its efficacy and mechanism of action.

Structure-Activity Relationships of this compound

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the catechol ring and the nature of the aliphatic side chain.

The Role of the Catechol Ring

The 1,2-dihydroxybenzene (catechol) moiety is crucial for the biological activity of this compound. It is the site of oxidation to the reactive o-quinone, which is the key step in both its allergenic and several of its cytotoxic mechanisms.[4] Studies on urushiol analogs have shown that modification or blocking of the hydroxyl groups on the catechol ring leads to a significant reduction or complete loss of activity, underscoring its importance.[5]

The Influence of the Aliphatic Side Chain

The long aliphatic side chain plays a significant role in modulating the biological activity of this compound. Its length and degree of unsaturation are key determinants of both allergenic potency and anticancer efficacy.

-

Length of the Side Chain: While most naturally occurring urushiols have C15 or C17 side chains, synthetic analogs with varying chain lengths have been explored. The hydrophobicity imparted by the long chain is essential for membrane permeability, allowing the molecule to reach intracellular targets.[1]

-

Degree of Unsaturation: The presence and number of double bonds in the side chain are critical. For allergenic contact dermatitis, an increase in the number of double bonds in the side chain correlates with a stronger inflammatory response.[6] In the context of anticancer activity, different urushiol congeners with varying degrees of unsaturation have shown differential cytotoxicity. For instance, Urushiol V, with three double bonds in its C15 side chain, has demonstrated potent activity against colon cancer cells.[7]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and its derivatives.

Table 1: Cytotoxicity of Urushiol and its Congeners against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| Urushiol | MKN-45 (p53 wild-type) | Gastric Adenocarcinoma | ~15 µg/mL | 48 h | [3] |

| Urushiol | MKN-28 (p53 mutant) | Gastric Adenocarcinoma | ~20 µg/mL | 48 h | [3] |

| Urushiol | PA-1 | Ovarian Cancer | 10⁻⁶ M | Not Specified | [8] |

| Urushiol | 2774 | Ovarian Cancer | 10⁻⁶ M | Not Specified | [8] |

| Urushiol V | SW480 | Colon Cancer | 33.1 µM | 24 h | [1] |

| Urushiol V | SW480 | Colon Cancer | 14.7 µM | 48 h | [1] |

| Urushiol V | SW480 | Colon Cancer | 10.2 µM | 72 h | [1] |

Table 2: Inhibitory Activity of Urushiol-Based Hydroxamic Acid Derivatives against Histone Deacetylases (HDACs) and Cancer Cell Lines

| Compound | HDAC1/2/3 IC50 (nM) | HDAC8 IC50 (nM) | A2780 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) | Reference |

| Series of 11 derivatives | 42.09 - 240.17 | 16.11 - 41.15 | 2.31 - 5.13 | 2.31 - 5.13 | 2.31 - 5.13 | 2.31 - 5.13 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Synthesis of a this compound Analog: 3-[(Z)-pentadec-8-enyl] catechol

This protocol describes the synthesis of a mono-unsaturated C15 urushiol, a representative this compound analog.[9]

-

Protection and Grignard Reaction: 6-Chlorohexan-1-ol is protected at the hydroxyl group with ethyl vinyl ether. This is followed by a reaction with 2,3-dimethoxybenzaldehyde in the presence of lithium to yield 1-(2,3-dimethoxyphenyl) heptane-1,7-diol after removal of the protecting group with methanolic 4-toluenesulphonic acid.[9]

-

Hydrogenolysis and Demethylation/Bromination: Catalytic hydrogenolysis of the diol with palladium-carbon affords 7-(2,3-dimethoxyphenyl)heptane-1-ol. Subsequent reaction with boron tribromide results in both demethylation of the methoxy groups and bromination of the terminal hydroxyl group to yield 7-(2,3-dihydroxyphenyl) heptylbromide.[9]

-

Alkynylation and Selective Hydrogenation: The resulting bromide is reacted with lithium oct-1-yne in a mixture of tetrahydrofuran (THF) and hexamethylphosphoric triamide to give 3-(pentadec-8-ynyl)catechol. Finally, selective catalytic hydrogenation of the alkyne in ethyl acetate with a quinoline-poisoned palladium catalyst yields the target cis-alkene, 3-[(Z)-pentadec-8-enyl]catechol.[9]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[3]

-

Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 3, 6, 12, and 24 µg/mL) for a specified duration (e.g., 48 hours).[3]

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

This assay detects the characteristic ladder pattern of DNA fragments, a hallmark of apoptosis.[3]

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and duration. Harvest the cells and lyse them in a hypotonic lysis buffer containing a non-ionic detergent.

-

RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by proteinase K to digest proteins.[3]

-

DNA Extraction: Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture.

-

DNA Precipitation: Precipitate the DNA with isopropanol or ethanol.

-

Electrophoresis: Resuspend the DNA pellet in a suitable buffer and run it on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[3]

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[1][3]

-

Protein Extraction: Treat cells with this compound, harvest them, and lyse them in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP).[1][3]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.[7]

-

Cell Treatment and Fixation: Treat cells with Urushiol V (e.g., 10 and 30 µM for 24 hours).[7] Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the data using appropriate software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Induction of p53-Dependent Apoptosis

In cancer cells with wild-type p53, such as the MKN-45 gastric cancer cell line, this compound can induce apoptosis through a p53-dependent pathway.[1][3] This involves the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic Bcl-2/pro-apoptotic Bax ratio.[1][3] This shift promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.[1]

Caption: p53-Dependent Apoptosis Pathway Induced by this compound.

Induction of Cell Cycle Arrest

In some cancer cell lines, particularly those with mutant p53 like MKN-28, this compound induces cell cycle arrest rather than apoptosis.[3] This is characterized by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the downregulation of cyclins and CDKs that are essential for cell cycle progression.[3] Urushiol V has been shown to induce S-phase arrest in SW480 colon cancer cells.[7]

References

- 1. This compound | 35237-02-6 | Benchchem [benchchem.com]

- 2. Urushiol - Wikipedia [en.wikipedia.org]

- 3. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and biological targets of botanical o-quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro studies of poison oak immunity. II. Effect of urushiol analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allergens of the urushiol family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urushiol V Suppresses Cell Proliferation and Enhances Antitumor Activity of 5-FU in Human Colon Cancer Cells by Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 9. A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Urushiol II from Toxicodendron Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II is a bioactive catechol derivative found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac.[1] It is a component of the oily mixture known as urushiol, which is responsible for the allergic contact dermatitis characteristic of exposure to these plants.[2] Beyond its allergenic properties, this compound and related congeners have garnered interest in the scientific community for their potential therapeutic applications, including anticancer activities.[3][4] This document provides detailed application notes and protocols for the extraction, purification, and biological evaluation of this compound for research and drug development purposes.

Chemical Properties of this compound

This compound is characterized by a catechol ring with a C15 alkyl side chain containing two double bonds. The specific stereochemistry and position of these double bonds can vary. The lipophilic nature of the alkyl side chain allows it to readily penetrate the skin, while the catechol moiety is crucial for its biological activity.[5]

| Property | Value |

| Molecular Formula | C₂₁H₃₂O₂ |

| Molecular Weight | 316.5 g/mol |

| Appearance | Pale-yellow oil |

| Solubility | Soluble in ethanol, ether, benzene, and chloroform.[6] |

Extraction of this compound from Toxicodendron Species

The extraction of this compound from plant material requires careful handling due to its potent allergenic nature. Several methods have been developed, each with varying yields and purity levels. It is crucial to perform all extraction and purification steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. To prevent oxidation and polymerization of urushiol, it is advisable to work under an inert atmosphere (e.g., nitrogen) and at low temperatures when possible.[7]

Comparative Analysis of Extraction Methods

The choice of extraction method and solvent system significantly impacts the yield and purity of the extracted this compound. Below is a summary of different approaches.

| Extraction Method | Primary Solvent | Subsequent Purification | Reported Yield | Reported Purity | Reference |

| Maceration | Methylene Chloride | Hexane/Acetonitrile Partitioning, Thiazole-derivatized Silica Gel Chromatography | 1.33-1.43 g/kg | >96% | [8] |

| Maceration | Ethanol | Benzene Partitioning, Silica Gel Chromatography | 1.2-1.7 g/pound | Chromatographically Pure | |

| Soxhlet Extraction | Not specified for this compound | Not specified for this compound | Generally higher yields than maceration for phenolics | Not specified for this compound | [9] |

| Ultrasound-Assisted Extraction (UAE) | Not specified for this compound | Not specified for this compound | Often higher yields and shorter extraction times than maceration for phenolics | Not specified for this compound | [9] |

Note: The yields and purities are reported for the total urushiol extract and may vary for the specific congener, this compound.

Experimental Protocols

This protocol is adapted from a patented method demonstrating high yield and purity.[8]

Materials:

-

Fresh or recently harvested Toxicodendron leaves

-

Methylene chloride

-

Hexane

-

Acetonitrile

-

Thiazole-derivatized silica gel

-

Chloroform

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Primary Extraction:

-

Shred the plant material to increase surface area.

-

Macerate the shredded material in methylene chloride at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.

-

Filter the mixture to separate the plant debris from the solvent extract.

-

Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Resuspend the crude extract in a 1:1 mixture of hexane and acetonitrile.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower acetonitrile layer, which contains the more polar urushiols.

-

Repeat the extraction of the hexane layer with acetonitrile to maximize recovery.

-

Combine the acetonitrile fractions and concentrate using a rotary evaporator.

-

-

Chromatographic Purification:

-

Prepare a chromatography column with a slurry of thiazole-derivatized silica gel in chloroform.

-

Dissolve the concentrated acetonitrile extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform to isolate the urushiol congeners.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

Pool the pure fractions and evaporate the solvent to yield purified this compound.

-

This protocol is based on a traditional method for urushiol extraction.

Materials:

-

Fresh Toxicodendron leaves

-

95% Ethanol

-

Benzene

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Primary Extraction:

-

Homogenize fresh plant material in 95% ethanol.

-

Macerate for 24 hours at 4°C.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Solvent Partitioning:

-

Partition the concentrated ethanol extract between benzene and water.

-

Collect the benzene layer containing the urushiols.

-

Wash the benzene layer with water to remove residual ethanol and water-soluble impurities.

-

Dry the benzene layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

-

Chromatographic Purification:

-

Prepare a silica gel chromatography column packed in hexane.

-

Dissolve the crude urushiol extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect and analyze fractions by TLC or HPLC to isolate this compound.

-

Visualization of Extraction Workflow

Caption: Workflow for the extraction and purification of this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, most notably its role as an allergen and its potential as an anticancer agent.

Anticancer Activity

Studies have shown that urushiol can induce apoptosis in various cancer cell lines. The cytotoxic effects are often dose-dependent.

Table of IC₅₀ Values for Urushiol on Human Gastric Cancer Cell Lines:

| Cell Line | p53 Status | IC₅₀ (µg/mL) after 48h | Reference |

| MKN-45 | Wild Type | ~15 | [3] |

| MKN-28 | Mutant | ~20 | [3] |

Note: The study used a mixture of urushiols isolated from the sap of the Korean lacquer tree (Rhus vernicifera Stokes).[3] The exact concentration of this compound in this mixture is not specified.

Experimental Protocol for Determining Cytotoxicity (MTT Assay):

-

Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (or urushiol extract) and incubate for the desired time period (e.g., 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Signaling Pathway in Urushiol-Induced Apoptosis

In cancer cells with wild-type p53, such as MKN-45, urushiol has been shown to induce apoptosis through a p53-dependent pathway.[3] This involves the upregulation of Fas/Fas ligand, an increase in the Bax/Bcl-2 ratio, and the activation of caspase-3, leading to DNA fragmentation and cell death.[3]

Caption: Simplified signaling pathway of urushiol-induced apoptosis.

Mechanism of Urushiol-Induced Contact Dermatitis

The allergic reaction to urushiol is a classic example of a delayed-type hypersensitivity reaction (Type IV).[2] Upon skin contact, the lipophilic urushiol penetrates the epidermis and is oxidized to form reactive quinones. These quinones act as haptens, binding to skin proteins to form neoantigens.[1] These neoantigens are then processed by Langerhans cells (antigen-presenting cells) and presented to T-lymphocytes, leading to their activation and the subsequent inflammatory response characterized by the typical rash.[1][2]

References

- 1. Urushiol - Wikipedia [en.wikipedia.org]

- 2. Urushiol-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 3. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urushiol V Suppresses Cell Proliferation and Enhances Antitumor Activity of 5-FU in Human Colon Cancer Cells by Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Allergens of the urushiol family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9580373B2 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Purification of Urushiol II Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of various Urushiol II derivatives. This compound, a catechol derivative with a C15 alkyl chain, is a component of the allergenic sap from plants of the Toxicodendron genus, such as poison ivy.[1][2] Derivatives of urushiol are being explored for various applications, including the development of novel anticancer agents and advanced materials.[3][4][5] These protocols are intended to provide a foundation for the synthesis of urushiol-based compounds for research and development.

I. Synthesis of this compound Derivatives

This section details the synthesis of three distinct classes of this compound derivatives: acrylate esters, dimethyl ethers, and hydroxamic acids.

Protocol 1: Synthesis of this compound Acrylate Ester

This protocol describes the synthesis of a photocurable this compound derivative via an acyl chloride reaction, which can be used in the development of novel hydrophobic materials.[4][6][7]

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (acid scavenger)

-

Ethyl acetate (solvent)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Three-necked, round-bottomed flask

-

Constant pressure dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve 17.89 ml of this compound and 29.47 ml of triethylamine in 150 ml of ethyl acetate.

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath. A thermometer should be used to monitor the temperature in real-time.[4]

-

In a constant pressure dropping funnel, dilute 12.92 ml of acryloyl chloride with 20 ml of ethyl acetate.

-

Add the acryloyl chloride solution dropwise to the reaction mixture while maintaining the temperature at -10 °C.[4]

-

Carry out the reaction under a nitrogen atmosphere for 12 hours with continuous stirring.[6]

-

After the reaction is complete, perform vacuum filtration to remove any solid byproducts.

-

Wash the filtrate with deionized water in a separatory funnel to remove excess triethylamine hydrochloride.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the ethyl acetate solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the final this compound acrylate ester.[6]

Protocol 2: Synthesis of this compound Dimethyl Ether

This protocol outlines a classic Williamson ether synthesis to produce the dimethyl ether of this compound. This derivative is often used in structure-activity relationship studies as it is not allergenic.[1]

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Diethyl ether

-

3 N Potassium hydroxide (KOH) in 70% aqueous ethanol

-

Ligroin (b.p. 60-90°C)

-

Benzene

-

Reflux apparatus

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a reflux apparatus, dissolve 11.0 g of metallic sodium in 350 ml of absolute ethanol to prepare sodium ethoxide.

-

To the resulting solution, add 47.5 g of this compound followed by 150 g of methyl iodide. A precipitate may form which will dissolve upon heating.

-

Reflux the solution for 7 hours on a steam bath.[8]

-

Prepare a second solution of sodium ethoxide by dissolving 6.0 g of sodium in 200 ml of absolute ethanol and add it to the reaction mixture, followed by another 150 g of methyl iodide.

-

Continue refluxing for an additional 14 hours.[8]

-

Remove the excess methyl iodide and about 400 ml of ethanol by distillation.

-

Add 500 ml of water to the residue to dissolve the sodium iodide.

-

Extract the separated red oil exhaustively with diethyl ether.

-

Wash the ethereal extract with water, dry it, and concentrate to a residual viscous red oil.

-

Reflux the oil for 1 hour with 150 ml of 3 N KOH in 70% aqueous ethanol to saponify any fatty acid esters.

-

Dilute with 500 ml of water and extract exhaustively with 800 ml of ligroin.

-

Remove the ligroin by distillation and dry the residual reddish oil by azeotropic distillation with benzene.

-

Purify the resulting oil by vacuum distillation to collect the pale yellow this compound dimethyl ether.[8]

Protocol 3: Synthesis of this compound Hydroxamic Acid Derivatives

Urushiol-based hydroxamic acids have shown potential as potent class I histone deacetylase (HDAC) inhibitors for anticancer applications.[5][9] The synthesis involves a multi-step process starting from this compound.

Materials:

-

This compound

-

Appropriate reagents for multi-step synthesis (specifics will vary based on the desired final compound but generally include reagents for protecting group chemistry, chain elongation, and conversion to a hydroxamic acid).

-

Solvents for reaction and purification (e.g., DCM, EA).

-

Standard laboratory glassware and equipment for organic synthesis.

General Procedure Outline:

-

Protection of Catechol Hydroxyls: The two hydroxyl groups on the catechol ring of this compound are typically protected to prevent unwanted side reactions in subsequent steps.

-

Modification of the Alkyl Chain: The terminal end of the C15 alkyl chain is functionalized to introduce a carboxylic acid or ester group.

-

Deprotection of Catechol Hydroxyls: The protecting groups on the catechol are removed.

-

Formation of the Hydroxamic Acid: The terminal carboxylic acid or ester is converted to a hydroxamic acid, typically by reaction with hydroxylamine.

-

Purification: The final product is purified, often by column chromatography.

II. Purification of this compound Derivatives

Purification of the synthesized derivatives is crucial to remove unreacted starting materials, byproducts, and catalysts. Silica gel column chromatography is a commonly employed method.

Protocol 4: General Purification by Silica Gel Column Chromatography

Materials:

-

Crude this compound derivative

-

Silica gel (100-200 mesh)

-

Solvent system (e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether)

-

Glass chromatography column

-

Eluent collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed, and drain the excess solvent until the solvent level is just above the silica gel.

-

Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the solvent used for packing the column. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. For derivatives with varying polarity, a gradient elution may be necessary, starting with a low polarity solvent mixture and gradually increasing the polarity.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Monitoring by TLC: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combining and Concentrating Fractions: Combine the fractions that contain the pure desired product, as determined by TLC.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

-

Purity Confirmation: The purity of the final compound should be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.[3]

III. Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various this compound derivatives.

Table 1: Synthesis and Purification of this compound and its Derivatives

| Compound | Synthesis Method | Yield | Purity | Purification Method | Reference |

| This compound (from plant extract) | Solvent Extraction | 0.133-0.143% (w/w) | >96% | Thiazole-derivatized silica gel chromatography | WO2014081988A1 |

| C15 Triene Urushiol Derivative 1 | Not specified | 57% | 95-99% (by HPLC) | Silica gel column chromatography | [3] |

| C15 Triene Urushiol Phenylboronic Acid Derivatives | Reaction with phenylboronic acid | 70-80% | 95-99% (by HPLC) | Not specified | [3] |

Table 2: Biological Activity of this compound Hydroxamic Acid Derivatives as HDAC Inhibitors

| Derivative Class | Target | IC50 Range | Reference |

| Urushiol-based Hydroxamic Acids | HDAC1/2/3 | 42.09–240.17 nM | [5][9] |

| Urushiol-based Hydroxamic Acids | HDAC8 | 16.11–41.15 nM | [5][9] |

| Urushiol-based Hydroxamic Acids | HDAC6 | >1409.59 nM (negligible activity) | [5][9] |

IV. Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound derivatives.

Signaling Pathways

Caption: Downstream effects of Class I HDAC inhibition by this compound derivatives.

Caption: Simplified signaling pathway of Urushiol-induced contact dermatitis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. brainly.in [brainly.in]

- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Analytical Techniques for the Identification of Urushiol II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II is a specific congener of urushiol, the allergenic oily mixture found in plants of the family Anacardiaceae, such as poison ivy, poison oak, and poison sumac.[1] Urushiols are catechol derivatives with a long hydrocarbon chain, and the specific structure of this chain determines the congener. This compound is characterized by a C15 alkyl chain with two double bonds. Identification and quantification of this compound are critical for research into allergic contact dermatitis, the development of potential therapeutics, and for quality control of products intended to mitigate urushiol-induced reactions.

These application notes provide an overview of the common analytical techniques used for the identification and characterization of this compound, including detailed experimental protocols and data presentation.

Analytical Workflow Overview

The general workflow for the analysis of this compound from a plant matrix involves several key stages: extraction of the urushiols from the plant material, purification to remove interfering substances, and finally, identification and quantification using various analytical techniques.

References

Application Notes and Protocols for GC-MS Analysis of Urushiol II Congeners

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the qualitative and quantitative analysis of Urushiol II congeners using Gas Chromatography-Mass Spectrometry (GC-MS). Urushiols, the allergenic components found in plants of the Toxicodendron genus such as poison ivy, poison oak, and poison sumac, are a mixture of catechol derivatives with C15 or C17 alkyl/alkenyl side chains. This compound refers to the congeners with a C17 side chain. Accurate analysis of these compounds is crucial for clinical research, development of treatments for allergic contact dermatitis, and quality control of consumer products.

Introduction

Urushiol congeners are notoriously difficult to analyze due to their structural similarity and lipophilic nature. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for their separation and identification. This is typically achieved after a derivatization step to increase their volatility. This document outlines the necessary protocols for sample preparation, derivatization, GC-MS analysis, and data interpretation.

Experimental Protocols

Sample Extraction

The choice of extraction method may vary depending on the sample matrix (e.g., plant material, consumer products). Two common methods are described below.

2.1.1. Dichloromethane (DCM) Extraction for Consumer Products [1]

This method is suitable for isolating urushiols from ointments, creams, and other consumer products.

-

Weigh a representative sample of the product.

-

Warm the sample to 37°C to facilitate extraction.

-

Add 2 mL of dichloromethane (DCM) to the sample.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Allow the solvent phases to separate.

-

Carefully collect the lower DCM phase.

-

Centrifuge the DCM extract at 14,000 x g for 5 minutes.

-

Collect the supernatant (the lower phase) for derivatization.

2.1.2. Biphasic Metabolite Extraction for Plant Material [2][3]

This method is effective for extracting urushiols from lyophilized plant tissues.

-

Weigh 2-5 mg of lyophilized and powdered plant material.

-

To prevent oxidation, add a solution of 1 mg/mL butylated hydroxytoluene (BHT) in chloroform.[2][3]

-

Add an appropriate internal standard, such as 2 ng of C15:0 pentadecyl-resorcinol.[2]

-